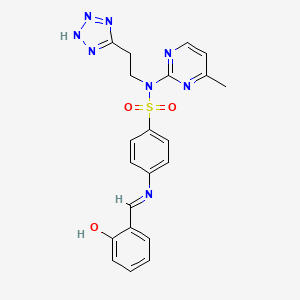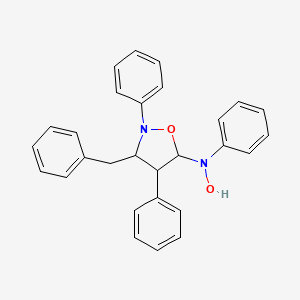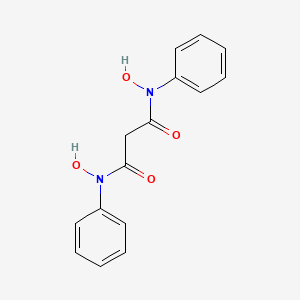
N~1~,N~3~-Dihydroxy-N~1~,N~3~-diphenylpropanediamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~1~,N~3~-Dihydroxy-N~1~,N~3~-diphenylpropanediamide: is a chemical compound with the molecular formula C15H14N2O2. . This compound is characterized by the presence of two hydroxyl groups and two phenyl groups attached to a propanediamide backbone. It is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N1,N~3~-Dihydroxy-N~1~,N~3~-diphenylpropanediamide typically involves the reaction of malonic acid derivatives with aniline derivatives under specific conditions. One common method involves the condensation of malonic acid with aniline in the presence of a dehydrating agent such as phosphorus oxychloride (POCl~3~) or thionyl chloride (SOCl~2~). The reaction is usually carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods: In industrial settings, the production of N1,N~3~-Dihydroxy-N~1~,N~3~-diphenylpropanediamide may involve large-scale batch reactions using similar synthetic routes. The use of continuous flow reactors can also enhance the efficiency and yield of the compound. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity .
Análisis De Reacciones Químicas
Types of Reactions: N1,N~3~-Dihydroxy-N~1~,N~3~-diphenylpropanediamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) or sodium borohydride (NaBH~4~) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like nitric acid (HNO~3~) or sulfuric acid (H~2~SO~4~).
Major Products Formed:
Oxidation: Formation of diketones or quinones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of nitro or sulfonic acid derivatives.
Aplicaciones Científicas De Investigación
N~1~,N~3~-Dihydroxy-N~1~,N~3~-diphenylpropanediamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in the design of anticonvulsant and anti-inflammatory agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N1,N~3~-Dihydroxy-N~1~,N~3~-diphenylpropanediamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. Additionally, it can interact with cellular receptors and modulate signaling pathways, leading to various biological effects .
Comparación Con Compuestos Similares
N,N’-Diphenylmalonamide: Similar structure but lacks hydroxyl groups.
Malonanilide: Another name for N1,N~3~-Dihydroxy-N~1~,N~3~-diphenylpropanediamide.
N,N’-Diphenylurea: Contains urea instead of propanediamide backbone.
Uniqueness: N1,N~3~-Dihydroxy-N~1~,N~3~-diphenylpropanediamide is unique due to the presence of both hydroxyl and phenyl groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .
Propiedades
Número CAS |
77280-27-4 |
|---|---|
Fórmula molecular |
C15H14N2O4 |
Peso molecular |
286.28 g/mol |
Nombre IUPAC |
N,N'-dihydroxy-N,N'-diphenylpropanediamide |
InChI |
InChI=1S/C15H14N2O4/c18-14(16(20)12-7-3-1-4-8-12)11-15(19)17(21)13-9-5-2-6-10-13/h1-10,20-21H,11H2 |
Clave InChI |
NCOOEFLFEJDWDV-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)N(C(=O)CC(=O)N(C2=CC=CC=C2)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


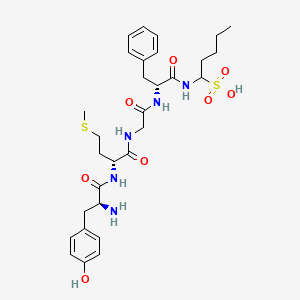
![3,4,8,10-Tetrazatricyclo[5.4.0.02,6]undeca-1(11),2(6),4,7,9-pentaene](/img/structure/B14439788.png)
![methyl 3-[3-(cyanomethyl)-1H-indol-4-yl]prop-2-enoate](/img/structure/B14439789.png)

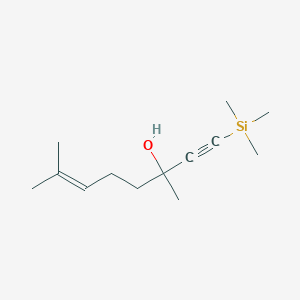



![1-[1-(4-Phenylphenyl)cyclohexyl]piperidine](/img/structure/B14439813.png)
![4H-1-Benzopyran-4-one, 3-[(4-bromophenyl)methylene]-2,3-dihydro-](/img/structure/B14439818.png)

